Norquetiapine (N-desalkylquetiapine, CAS: 5747-48-8) is the primary active human metabolite of the atypical antipsychotic prodrug quetiapine. In scientific procurement and industrial material selection, norquetiapine is primarily sourced as a high-purity reference standard for therapeutic drug monitoring (TDM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Beyond its analytical utility, it possesses a distinct pharmacological profile that diverges fundamentally from its parent compound, acting as a potent norepinephrine transporter (NET) inhibitor and a 5-HT1A partial agonist [1]. This unique receptor binding signature dictates its procurement for preclinical models investigating noradrenergic and serotonergic mechanisms, where the parent drug fails to exhibit the requisite biological activity.
Substituting the parent drug quetiapine for norquetiapine in laboratory workflows fundamentally compromises both analytical accuracy and biological relevance. In clinical bioanalysis, relying solely on parent drug quantification drastically underestimates the total active pharmacological burden in patient plasma, making the specific procurement of the norquetiapine analytical standard mandatory for accurate pharmacokinetic profiling and TDM [1]. In preclinical pharmacology, quetiapine is essentially inactive at the norepinephrine transporter (NET) and lacks the muscarinic binding profile responsible for specific anticholinergic side effects [2]. Consequently, researchers attempting to model the antidepressant efficacy or the specific toxicological profile of the drug class must procure the active metabolite directly, as the parent compound cannot serve as an effective proxy in isolated in vitro assays or targeted receptor panels.
Norquetiapine demonstrates high-affinity inhibition of the norepinephrine transporter (NET), a mechanism central to its antidepressant properties, whereas the parent drug quetiapine is essentially inactive at this target [1].
| Evidence Dimension | In vitro binding affinity (Ki) for human NET |
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Quetiapine (Ki = 927 nM) |
| Quantified Difference | ~77-fold higher affinity for NET |
| Conditions | In vitro functional uptake inhibition and competitive radioligand binding assays |
Researchers studying noradrenergic mechanisms must procure the active metabolite, as utilizing the parent drug in vitro will fail to trigger the requisite NET inhibition.
For multiplexed therapeutic drug monitoring, norquetiapine requires distinct analytical parameters to separate its signal from the parent drug and avoid matrix interference. It exhibits a distinct mass-to-charge ratio and fragmentation pathway compared to quetiapine[1].
| Evidence Dimension | Multiple Reaction Monitoring (MRM) transitions |
| Target Compound Data | m/z 296.1 -> 210.1 |
| Comparator Or Baseline | Quetiapine (m/z 384.4 -> 253.4) |
| Quantified Difference | 88.3 Da precursor mass shift with distinct product ions |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS in human plasma matrices |
Provides the exact mass spectrometry parameters required for bioanalytical labs to accurately quantify the metabolite alongside the parent drug without cross-talk.
When administered directly in preclinical animal models, norquetiapine exhibits significantly higher systemic exposure and absolute oral bioavailability compared to the direct administration of the parent prodrug [1].
| Evidence Dimension | Absolute oral bioavailability (F%) |
| Target Compound Data | 15.6% |
| Comparator Or Baseline | Quetiapine (0.63%) |
| Quantified Difference | ~25-fold higher absolute oral bioavailability |
| Conditions | In vivo rat pharmacokinetic model (oral vs. intravenous administration) |
Dictates dosing and formulation strategies in preclinical models, proving that direct procurement and administration of the metabolite is far more efficient for achieving systemic exposure than relying on the parent drug's metabolism.
Norquetiapine acts as a partial agonist at the 5-HT1A receptor with an affinity comparable to conventional azapirone anxiolytics, whereas quetiapine exhibits significantly weaker binding [1].
| Evidence Dimension | In vitro binding affinity (Ki) for 5-HT1A |
| Target Compound Data | Ki = 45 nM |
| Comparator Or Baseline | Quetiapine (Ki = 430 nM) |
| Quantified Difference | ~9.5-fold higher affinity |
| Conditions | Competitive radioligand binding assay |
Essential for in vitro assays modeling serotonergic efficacy, where substituting the parent drug fails to trigger relevant partial agonism at physiological concentrations.
Norquetiapine is the required reference standard for calibrating clinical LC-MS/MS assays. Because it possesses distinct MRM transitions (m/z 296.1 -> 210.1) from the parent drug, procuring high-purity norquetiapine enables bioanalytical laboratories to accurately multiplex and quantify the active metabolite in patient plasma without signal interference[1].
In in vitro and in vivo models studying noradrenergic and serotonergic pathways, norquetiapine is the necessary test article. Its potent NET inhibition (Ki = 12 nM) and 5-HT1A partial agonism cannot be replicated by administering the parent drug quetiapine, making the metabolite indispensable for isolated receptor assays and functional uptake studies [2].
Due to its ~25-fold higher absolute oral bioavailability compared to quetiapine in rodent models, norquetiapine is the preferred compound for direct-dosing studies. It is specifically utilized in toxicology panels to evaluate anticholinergic and metabolic side effects that are driven by the metabolite's unique muscarinic and 5-HT2C receptor affinities [3].
Irritant;Health Hazard